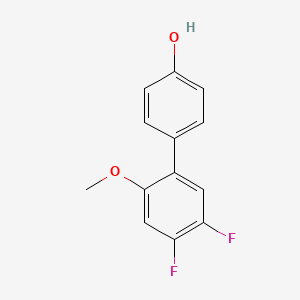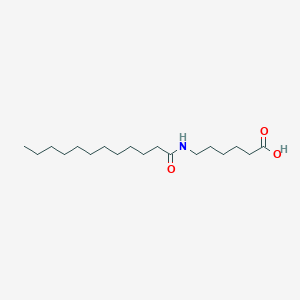
N-lauroyl-6-aminocaproic acid
Descripción general
Descripción
N-lauroyl-6-aminocaproic acid, also known as 6-(lauroylamino)hexanoic acid, is a chemical compound with the molecular formula C18H35NO3 and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of a lauramido group attached to a hexanoic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-6-aminocaproic acid typically involves the reaction of lauric acid with hexanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-lauroyl-6-aminocaproic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the lauramido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Forms primary amines.
Substitution: Results in various substituted amides.
Aplicaciones Científicas De Investigación
N-lauroyl-6-aminocaproic acid finds applications in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-lauroyl-6-aminocaproic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
6-Aminohexanoic acid: An analog with an amino group instead of the lauramido group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group in place of the lauramido group.
Uniqueness: N-lauroyl-6-aminocaproic acid is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C18H35NO3 |
|---|---|
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
6-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
SPCWGIMHYNOHIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
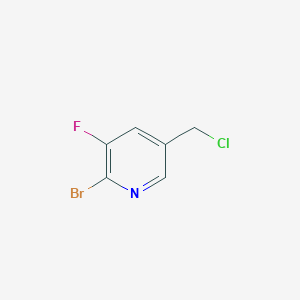

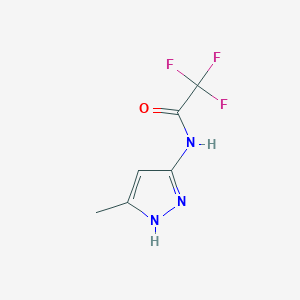
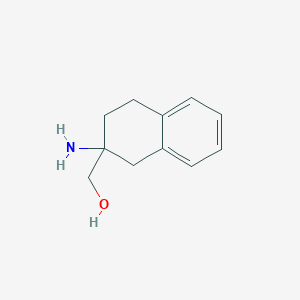

![7-Chloro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B8606674.png)


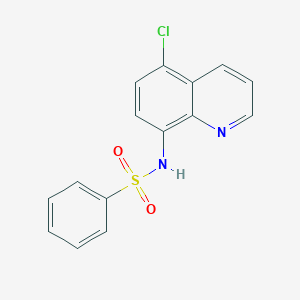


![Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-](/img/structure/B8606708.png)
![2,6-Dimethyl-3-phenylthieno[2,3-b]pyridin-4-amine](/img/structure/B8606716.png)
